molecular formula C9H14N2O2S B11889086 tert-Butyl (5-methylthiazol-4-yl)carbamate

tert-Butyl (5-methylthiazol-4-yl)carbamate

Cat. No.: B11889086
M. Wt: 214.29 g/mol
InChI Key: VFZHGBUQBGDRLO-UHFFFAOYSA-N
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Description

tert-Butyl (5-methylthiazol-4-yl)carbamate: is a chemical compound with the molecular formula C9H14N2O2S. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-methylthiazol-4-yl)carbamate typically involves the reaction of 5-methylthiazol-4-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-methylthiazol-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl (5-methylthiazol-4-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable complexes with them. This inhibition can affect various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (5-methylthiazol-4-yl)carbamate is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. Its ability to act as a protecting group and its applications in various fields make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

tert-butyl N-(5-methyl-1,3-thiazol-4-yl)carbamate

InChI

InChI=1S/C9H14N2O2S/c1-6-7(10-5-14-6)11-8(12)13-9(2,3)4/h5H,1-4H3,(H,11,12)

InChI Key

VFZHGBUQBGDRLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CS1)NC(=O)OC(C)(C)C

Origin of Product

United States

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